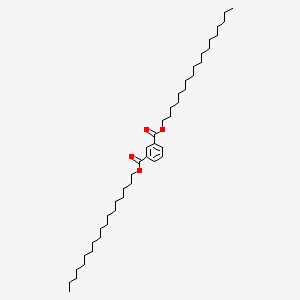
2-Propenoic acid, 3-(dodecylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 3-(dodecylthio)-, also known as 3-(dodecylthio)prop-2-enoic acid, is an organic compound with the molecular formula C15H28O2S. This compound is a derivative of acrylic acid, where a dodecylthio group is attached to the third carbon of the propenoic acid chain. It is a colorless to pale yellow liquid with a characteristic odor and is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-propenoic acid, 3-(dodecylthio)- typically involves the reaction of acrylic acid with dodecanethiol in the presence of a radical initiator. The reaction is carried out under controlled conditions to ensure the selective addition of the dodecylthio group to the propenoic acid chain. The general reaction can be represented as follows:
CH2=CHCOOH+C12H25SH→CH2=CHCOOCH2C12H25S
Industrial Production Methods: Industrial production of 2-propenoic acid, 3-(dodecylthio)- involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Propenoic acid, 3-(dodecylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dodecylthio group to a dodecyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dodecylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dodecyl-substituted propenoic acid.
Substitution: Various substituted propenoic acids depending on the nucleophile used.
Scientific Research Applications
2-Propenoic acid, 3-(dodecylthio)- has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its ability to form stable films and coatings.
Mechanism of Action
The mechanism of action of 2-propenoic acid, 3-(dodecylthio)- involves its interaction with various molecular targets and pathways. The dodecylthio group imparts hydrophobic properties to the compound, allowing it to interact with lipid membranes and proteins. This interaction can disrupt membrane integrity and protein function, leading to antimicrobial and antifungal effects. Additionally, the compound can undergo polymerization reactions, forming cross-linked networks that enhance its mechanical properties.
Comparison with Similar Compounds
Acrylic Acid (2-Propenoic Acid): The simplest unsaturated carboxylic acid with a vinyl group connected to a carboxylic acid terminus.
Methacrylic Acid: Similar to acrylic acid but with a methyl group attached to the alpha carbon.
Crotonic Acid: An unsaturated carboxylic acid with a trans-double bond.
Uniqueness: 2-Propenoic acid, 3-(dodecylthio)- is unique due to the presence of the dodecylthio group, which imparts distinct hydrophobic and chemical properties. This makes it particularly useful in applications requiring enhanced hydrophobicity and chemical stability, such as in coatings and adhesives.
Properties
CAS No. |
62739-51-9 |
|---|---|
Molecular Formula |
C15H28O2S |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
3-dodecylsulfanylprop-2-enoic acid |
InChI |
InChI=1S/C15H28O2S/c1-2-3-4-5-6-7-8-9-10-11-13-18-14-12-15(16)17/h12,14H,2-11,13H2,1H3,(H,16,17) |
InChI Key |
OSIFKZVUOUNBGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



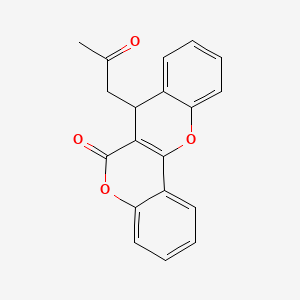

![(8R,9S,10R,13S,14S)-4,4,10,13-tetramethylspiro[1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B14509317.png)
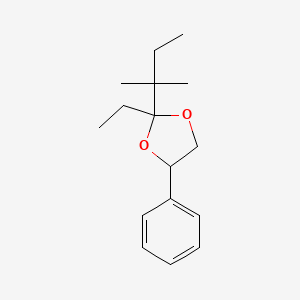
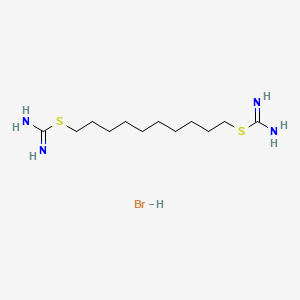
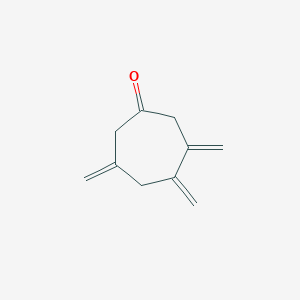
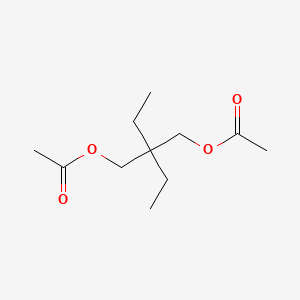
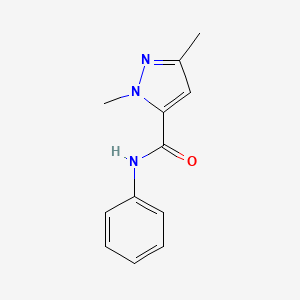
![N-Hydroxy-2-[3-methoxy-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14509360.png)
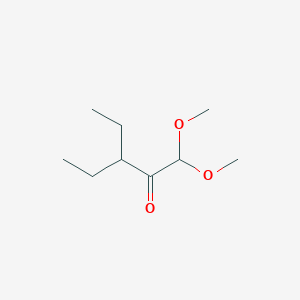
![3-Nitroso-3-azabicyclo[3.3.1]nonane](/img/structure/B14509369.png)

